5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate
Description
Properties
CAS No. |
50594-44-0 |
|---|---|
Molecular Formula |
C15H9ClF3NO5 |
Molecular Weight |
375.68 g/mol |
IUPAC Name |
[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] acetate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-8(21)24-14-7-10(3-4-12(14)20(22)23)25-13-5-2-9(6-11(13)16)15(17,18)19/h2-7H,1H3 |
InChI Key |
PSWSPFSDVZVVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Nitration of a phenoxy-substituted benzoic acid derivative to introduce the nitro group at the 2-position.
- Esterification of the resulting 2-nitrobenzoic acid derivative to form the acetate ester.
The presence of electron-withdrawing groups (nitro and trifluoromethyl) and halogen (chlorine) necessitates careful control of reaction conditions to achieve high selectivity and yield.
Nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid
A patent (CN102516085A) provides a detailed nitration method for synthesizing 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid , a key intermediate for the target compound. The process is summarized as follows:
- Catalyst: Sulfur trioxide (SO3) is used instead of traditional sulfuric acid or acetic anhydride to improve reaction selectivity.
- Solvent: Ethylene dichloride (dichloroethane) is employed as the reaction medium.
- Reagents: 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid and nitric acid.
- Reaction Conditions: Temperature controlled between 0–50 °C.
- Molar Ratios:
- Acid to nitric acid: 1:1
- Acid to sulfur trioxide: 1:0.5–1.5
- Acid to ethylene dichloride: 1 mol to 600–800 mL solvent
The reaction is stirred for several hours, followed by washing, solvent removal by distillation, cooling, and filtration to isolate the nitrated acid.
Representative Experimental Data from Patent Embodiments
| Embodiment | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (g) | Ethylene dichloride (mL) | Nitric acid (g) | Sulfur trioxide (g) | Acetic acid (g) | Temp (°C) | Time (h) | Product Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 316.0 (1 mol) | 600 | 81.6 (1 mol) | 80 | 0 | 30 | 5 | 89.5 | 90 |
| 2 | 316.0 (1 mol) | 600 | 81.6 (1 mol) | 130 | 30 | 20 | 5 | 90.8 | 90.2 |
| 3 | 316.0 (1 mol) | 700 | 81.6 (1 mol) | 60 | 10 | 50 | 3 | 90.0 | 89.2 |
| 4 | 316.0 (1 mol) | 800 | 81.6 (1 mol) | 100 | 60 | 40 | 4 | 89.2 | 90.2 |
- Yields are consistently around 89–91%, with product purity near 90%.
- Use of sulfur trioxide improves selectivity and reduces acidic wastewater discharge.
- Reaction temperature and acetic acid amount influence yield and purity.
Esterification to Form 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl Acetate
While direct literature detailing the esterification step for this specific compound is limited, standard organic synthesis principles apply:
- Starting Material: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (from nitration step).
- Reagents: Acetyl chloride or acetic anhydride as acylating agents.
- Catalysts: Base catalysts like pyridine or acid catalysts such as sulfuric acid may be used.
- Conditions: Typically carried out under anhydrous conditions, with temperature control to avoid side reactions.
- Purification: Post-reaction workup includes washing, neutralization, and recrystallization or chromatography.
Research Outcomes and Analytical Data
- The compound can be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) using acetonitrile-water mobile phases with phosphoric acid or formic acid as modifiers for MS compatibility.
- The compound’s LogP value is approximately 4.07, indicating moderate lipophilicity.
- The compound is used in research contexts including pharmacokinetics and herbicide development, reflecting its biological activity.
- Analytical methods are scalable for preparative isolation and impurity profiling.
Summary Table of Preparation Method Key Parameters
| Step | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, nitric acid, sulfur trioxide | Ethylene dichloride | 0–50 | 3–5 | ~90 | SO3 catalysis improves selectivity, reduces waste acid |
| Esterification | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, acetyl chloride or acetic anhydride, catalyst (pyridine or acid) | Anhydrous solvent (e.g., dichloromethane) | 0–40 | 1–4 | Not specifically reported | Standard esterification protocols apply |
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted phenoxy derivatives .
Scientific Research Applications
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves its interaction with specific molecular targets. As a herbicide, it inhibits the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate
- CAS Number : 50594-44-0
- Molecular Formula: C₁₅H₉ClF₃NO₅
- Molecular Weight : 375.68 g/mol
- LogP : 4.07 (indicating moderate lipophilicity) .
Physicochemical Properties: The compound is characterized by a nitro group at the 2-position of the phenyl ring, a chloro-trifluoromethyl-substituted phenoxy group at the 5-position, and an acetyl ester functional group. Its structural features contribute to its stability and interaction with biological targets .
Toxicity Profile :
- Oral LD₅₀ (male rats) : 2.5 g/kg
- Dermal LD₅₀ (male rats) : 3.54 g/kg
- Irritation: Non-irritating to rabbit eyes, slightly irritating to rabbit skin
- Mutagenicity : Negative in Salmonella strains
Comparison with Structurally Similar Compounds
Table 1: Key Properties of this compound and Analogs
*Estimated LogP values based on structural analogs.
Structural and Functional Differences
Fluoroglycofen-ethyl (CAS 77501-90-7):
- Differs by replacing the acetyl group with an ethoxycarbonylmethyl ester.
- Used post-emergence to control broadleaf weeds in soybeans .
- Higher molecular weight (437.73) and LogP compared to the target compound, enhancing soil persistence .
Lactofen (CAS 77501-63-4):
- Contains an ethyl lactate ester substituent.
- Effective against velvetleaf and morning glory, with moderate toxicity (oral LD₅₀ = 5.0 g/kg in rats) .
Fomesafen (CAS 72490-01-8):
Analytical Methods
- HPLC Analysis : The target compound can be analyzed using reverse-phase HPLC (Newcrom R1 column), a method also applicable to analogs like lactofen and fomesafen .
Biological Activity
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate, with the CAS number 50594-44-0, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 375.68 g/mol. The compound exhibits a density of 1.473 g/cm³ and a boiling point of 401.2°C at 760 mmHg . Its structural characteristics include a chloro and trifluoromethyl group, which may contribute to its biological activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with various biological targets due to its lipophilic nature. Compounds with similar structures have shown potential in inhibiting certain enzymes and pathways involved in cancer progression and inflammation.
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
A notable study reported that compounds with similar phenoxy and nitrophenyl moieties demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting that this compound may possess comparable potency .
Case Studies
- Cell Line Studies :
- Molecular Docking Studies :
Summary of Findings
| Property | Value |
|---|---|
| CAS Number | 50594-44-0 |
| Molecular Formula | C15H9ClF3NO5 |
| Molecular Weight | 375.68 g/mol |
| Density | 1.473 g/cm³ |
| Boiling Point | 401.2°C |
| Anticancer Activity | Significant (IC50 < 10 µM) |
| Enzyme Inhibition | Potential MAGL inhibitor |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate in environmental or biological matrices?
- Methodology : Use reversed-phase HPLC coupled with UV detection (λ = 254–280 nm) or LC-MS for higher sensitivity. Calibration standards should account for matrix effects (e.g., soil or plant tissue extracts). Validate recovery rates using spiked samples, as degradation products (e.g., free phenol or acetic acid derivatives) may interfere .
- Key Data : Purity standards (≥95%) from synthesis protocols (e.g., impurity profiles in ) ensure accurate quantification .
Q. What is the acute toxicity profile of this compound in mammalian models?
- Findings : Oral LD₅₀ for male rats = 2.5 g/kg; dermal LD₅₀ = 3.54 g/kg. No mutagenicity in Salmonella strains (Ames test), but slight skin irritation in rabbits is noted .
- Methodological Note : Toxicity studies should follow OECD Guidelines 423 (acute oral) and 404 (dermal irritation), with control groups for solvent effects .
Q. How does the acetate ester group influence bioavailability compared to its carboxylic acid analogs (e.g., acifluorfen)?
- Comparative Analysis : Esters generally exhibit higher lipid solubility, enhancing membrane permeability. Hydrolysis studies in simulated physiological buffers (pH 4–9) can quantify conversion rates to the acid form. Monitor via NMR or IR spectroscopy for ester bond cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental degradation data for this compound?
- Experimental Design : Conduct photolysis and hydrolysis studies under controlled conditions (e.g., UV light intensity, pH). Use LC-HRMS to identify degradation products (e.g., nitro-reduction intermediates or phenolic derivatives). Compare soil half-lives (t₁/₂) across varying organic matter content .
- Case Study : reports stability in aqueous media, but field studies may show faster degradation due to microbial action—include microbial consortia in lab simulations .
Q. What molecular mechanisms underlie its herbicidal activity?
- Mode of Action : The compound likely inhibits protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Competitive binding assays with protoporphyrinogen IX (as in ) can validate this. Use etiolated plant tissues (e.g., corn coleoptiles) to measure ROS accumulation post-treatment .
- Advanced Technique : Crystallography or molecular docking studies with PPO enzymes (e.g., from Arabidopsis) can map binding interactions of the nitro and trifluoromethyl groups .
Q. How to optimize experimental protocols for detecting low-concentration metabolites in plant tissues?
- Strategy : Employ tandem mass spectrometry (MS/MS) with MRM (multiple reaction monitoring) for selective ion transitions. Spike internal standards (e.g., deuterated analogs) to correct for matrix effects. Tissue homogenization should use cryogenic grinding to prevent thermal degradation .
Q. What are the implications of its variable LD₅₀ values across rodent species?
- Analysis : Differences in metabolic pathways (e.g., esterase activity in liver microsomes) may explain species-specific toxicity. Conduct in vitro assays with hepatic S9 fractions to compare metabolic rates. Pair with in silico QSAR models to predict cross-species toxicity .
Methodological Notes
- Safety Protocols : Use PPE (gloves, goggles) per SDS guidelines ( ). Avoid aqueous irrigation for spills due to potential splashing; use inert adsorbents instead .
- Data Validation : Cross-reference spectral data (e.g., CAS 50594-44-0 in ) with public databases (PubChem, EPA DSSTox) to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
